N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-20-11-4-2-10(3-5-11)6-7-15-13-12-8-18-19-14(12)17-9-16-13/h2-5,8-9H,6-7H2,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGIPOOEVRIZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenethylamine with a suitable pyrazolopyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Activities
1.1 Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class, including N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant anticancer properties. A study highlighted the effectiveness of related compounds as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. Notably, these compounds demonstrated the ability to inhibit tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration and cycle progression .
1.2 Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. Studies have shown that modifications to the chemical structure can enhance cytotoxic effects against hematologic tumor cell lines such as HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and HL-60 (acute myeloid leukemia) . These findings suggest that this compound may serve as a basis for developing new anticancer therapies.
Case Studies
3.1 In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing non-malignant cells. For instance, one study reported that certain derivatives showed significant antiproliferative activity against multiple breast cancer cell lines with minimal toxicity to Vero cells (a non-malignant control line) .
3.2 Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between this compound and various protein targets associated with cancer progression. These studies provide insights into the mechanism of action and help identify structural features critical for enhancing efficacy against specific targets like EGFR and VEGFR2 .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with variations in substituents dictating target specificity and potency. Below is a comparative analysis of key analogs:
Structure-Activity Relationship (SAR) Trends
N1 Substituents :
- Bulky groups (e.g., tert-butyl in PP2) improve selectivity but reduce solubility.
- Arylalkyl chains (e.g., 4-methoxyphenethyl in the target compound) balance lipophilicity and target engagement .
C3 Modifications :
- Electron-withdrawing groups (e.g., chloro in S29) enhance kinase affinity, while electron-donating groups (e.g., methoxy in the target compound) may improve metabolic stability .
N4 Amination :
- Substitutions with heterocycles (e.g., pyridinylmethyl in ) or solubilizing groups (e.g., 2-methoxyethyl in ) fine-tune pharmacokinetics .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17N5O
- Molecular Weight : 283.328 g/mol
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the 4-methoxyphenyl group enhances its lipophilicity and may influence its binding affinity to target receptors.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways.
- Kinase Inhibition : The compound has been shown to inhibit several kinases, which play crucial roles in cell proliferation and survival. For instance, it exhibits inhibitory effects on the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are pivotal in cancer progression and angiogenesis .
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies:
- In vitro Studies : In cell line assays, the compound effectively inhibited tumor growth in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5b | EGFR | 0.3 | Strong inhibition |
| 5i | VEGFR2 | 7.6 | Moderate inhibition |
| 9e | Topo II | 21 | Selective inhibition |
Antiviral and Antimicrobial Properties
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit antiviral activity against various pathogens. The compound's ability to inhibit viral replication pathways suggests potential applications in treating viral infections .
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 0.3 µM, indicating potent anticancer activity .
- Inhibition of Kinases : Another study focused on the compound's inhibitory effects on EGFR and VEGFR pathways. The findings revealed that it could act as a dual inhibitor, providing a strategic advantage in targeting cancer cells that rely on these growth factor signaling pathways .
Q & A
Q. What are the key synthetic strategies for N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like aminopyrazoles and nitriles under acidic or basic conditions. Subsequent functionalization includes nucleophilic substitution or alkylation reactions. For example:
- Core Formation : Cyclization of 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide or acetic anhydride generates the pyrazolo[3,4-d]pyrimidine scaffold .
- Substitution : Introducing the N-[2-(4-methoxyphenyl)ethyl] group often employs alkylation using 2-(4-methoxyphenyl)ethyl halides in solvents like DMF with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Purification : Recrystallization from ethanol or acetonitrile is critical for achieving >95% purity .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : and NMR identify proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.8–7.5 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H] at m/z calculated for CHNO: 320.1509) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the methoxyphenyl ethyl group relative to the pyrazolo[3,4-d]pyrimidine core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in aryl substitution steps, reducing side-product formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol facilitates recrystallization .
- Temperature Control : Maintaining 60–80°C during alkylation minimizes decomposition, as evidenced by kinetic studies .
- High-Throughput Screening : Automated platforms evaluate reaction parameters (e.g., pH, stoichiometry) to identify optimal conditions for scale-up .
Q. What methodological approaches resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC variability in kinase inhibition assays) can be addressed by:
- Standardized Assay Conditions : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and ATP concentrations to minimize experimental variability .
- Structural-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing methoxy with chloro groups) clarifies contributions of electronic and steric effects to target binding .
- Orthogonal Validation : Cross-validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding affinities .
Methodological Notes
- Synthetic Challenges : Steric hindrance from the methoxyphenyl ethyl group may reduce alkylation efficiency; microwave-assisted synthesis can accelerate reaction rates .
- Analytical Pitfalls : Overlapping NMR signals (e.g., pyrazole vs. pyrimidine protons) require 2D techniques like COSY or HSQC for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
